molecular formula C20H22N4O B5682787 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B5682787
M. Wt: 334.4 g/mol
InChI Key: LYVPEEGPKHYNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been shown to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of specific enzymes, as mentioned above. Additionally, it has been proposed that 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine may interact with certain receptors in the body, although further research is needed to confirm this.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine exhibits a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its potential as a therapeutic agent for a range of diseases, as mentioned above. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine. One area of focus could be the development of more potent and selective inhibitors of specific enzymes targeted by this compound. Additionally, further research is needed to elucidate the mechanism of action of 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine and to identify specific receptors that may be involved in its effects. Another area of interest could be the development of novel drug delivery systems to enhance the bioavailability and efficacy of this compound in vivo. Finally, studies could investigate the potential of 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine as a lead compound for the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine has been described in the literature. One method involves the reaction of 2-aminopyrazolo[1,5-a]pyrimidine with 1-bromohexane in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with methyl iodide and sodium hydride to yield the final product.

Scientific Research Applications

2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine has been investigated for its potential applications in drug discovery and development. Studies have shown that this compound exhibits inhibitory effects on certain enzymes, including cyclin-dependent kinases and glycogen synthase kinase 3, which are involved in various cellular processes such as cell cycle regulation and glycogen metabolism. These findings suggest that 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine may have potential as a therapeutic agent for a range of diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

azepan-1-yl-(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-13-17(16-9-5-4-6-10-16)21-19-14-18(22-24(15)19)20(25)23-11-7-2-3-8-12-23/h4-6,9-10,13-14H,2-3,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVPEEGPKHYNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)N3CCCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azepanyl(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone

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